molecular formula C10H21NO3 B2776323 tert-Butyl 3-[(2-methoxyethyl)amino]propanoate CAS No. 66116-20-9

tert-Butyl 3-[(2-methoxyethyl)amino]propanoate

Cat. No.: B2776323
CAS No.: 66116-20-9
M. Wt: 203.282
InChI Key: QWKSWHYKNGQDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-[(2-methoxyethyl)amino]propanoate” is a chemical compound with the CAS Number: 66116-20-9 . It has a molecular weight of 203.28 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H21NO3/c1-10(2,3)14-9(12)5-6-11-7-8-13-4/h11H,5-8H2,1-4H3 . This indicates that the compound has a molecular formula of C10H21NO3 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 203.28 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.

Scientific Research Applications

Enantioselective Synthesis

Research demonstrates the utility of tert-butyl derivatives in the enantioselective synthesis of bioactive compounds. For example, the enantioselective synthesis of both enantiomers of the neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of AMPA, is facilitated by using tert-butyl-based glycine derivatives. This process results in enantiopure compounds with excellent enantiomeric excess, showcasing the role of tert-butyl derivatives in producing stereochemically complex molecules with potential neuroexcitatory activity (Pajouhesh et al., 2000).

Intermediate in Targeted Molecule Synthesis

Tert-butyl derivatives serve as critical intermediates in the synthesis of targeted molecules for drug discovery. A notable example is the synthesis of mTOR targeted PROTAC molecule PRO1, where tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate plays a pivotal role. The synthesis process involves palladium-catalyzed Suzuki reactions and results in high yields, highlighting the compound's importance in the construction of complex molecules (Zhang et al., 2022).

Ligand in Asymmetric Reactions

Tert-butyl derivatives are also employed as ligands in asymmetric reactions to produce chiral molecules. The use of carbohydrate-derived aminoalcohol ligands, including tert-butyl-based compounds, in asymmetric Reformatsky reactions, is an example. These reactions afford β-hydroxyester products enriched in either the (+)-(R) or (−)-(S) enantiomer, depending on the ligand used. This application underlines the versatility of tert-butyl derivatives in facilitating selective synthesis processes (Emmerson et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-6-11-7-8-13-4/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKSWHYKNGQDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl acrylate (4.4 ml) is dissolved in methanol (5 ml), and thereto is added 2-methoxyethylamine (3.1 ml). The mixture is stirred at room temperature for 3 hours. The reaction solution is concentrated under reduced pressure. The resulting residue is purified by distillation under reduced pressure to give tert-butyl 3-(2-methoxyethylamino)-propionate (4.61 g). Boiling point 98.0-102.0° C. (5.8 mmHg), MS (m/z): 204 [M+H]+.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

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